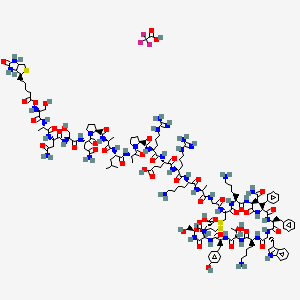

Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 is a biotinylated derivative of somatostatin-28, a neuropeptide that plays a crucial role in inhibiting the release of various secondary hormones. This compound is particularly significant in scientific research due to its ability to bind with high affinity to specific receptors and streptavidin, making it useful for receptor affinity purification and localization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 involves the biotinylation of somatostatin-28 at specific residues, namely Leu8, D-Trp22, and Tyr25. The process typically includes the following steps:

Peptide Synthesis: The somatostatin-28 peptide is synthesized using solid-phase peptide synthesis (SPPS).

Biotinylation: The peptide is then biotinylated at the specified residues using biotinylation reagents under controlled conditions.

Purification: The biotinylated peptide is purified using high-performance liquid chromatography (HPLC) to ensure high purity.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves automated peptide synthesizers for SPPS, large-scale biotinylation reactors, and industrial-grade HPLC systems for purification .

Análisis De Reacciones Químicas

Types of Reactions

Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 primarily undergoes the following types of reactions:

Binding Reactions: It binds to specific receptors and streptavidin with high affinity.

Photoaffinity Cross-Linking: This reaction is used to covalently label receptors, aiding in the study of receptor-ligand interactions.

Common Reagents and Conditions

Reagents: Biotinylation reagents, HPLC solvents, and photoaffinity cross-linking agents.

Major Products

The major product formed from these reactions is the biotinylated peptide-receptor complex, which is stable and useful for various biochemical assays .

Aplicaciones Científicas De Investigación

Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 has a wide range of applications in scientific research:

Chemistry: Used in receptor affinity purification and localization studies.

Biology: Helps in studying receptor-ligand interactions and signaling pathways.

Industry: Utilized in the development of biochemical assays and drug discovery

Mecanismo De Acción

The compound exerts its effects by binding to high-affinity somatostatin receptors, which are G-protein coupled receptors. This binding inhibits the release of secondary hormones, thereby modulating various physiological processes. The biotinylated form allows for easy detection and purification using streptavidin-based systems .

Comparación Con Compuestos Similares

Similar Compounds

Somatostatin-28: The non-biotinylated form of the peptide.

Octreotide: A synthetic analog of somatostatin with a longer half-life.

Lanreotide: Another synthetic analog used in medical treatments.

Uniqueness

Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 is unique due to its biotinylation, which enhances its utility in receptor affinity studies and biochemical assays. This modification allows for simultaneous binding to receptors and streptavidin, forming a stable ternary complex .

Actividad Biológica

Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28, often referred to as Bio-SRIF28, is a synthetic analog of somatostatin-28 that has garnered attention for its biological activity and potential therapeutic applications. Somatostatin is a peptide hormone that plays critical roles in regulating endocrine and nervous system functions, including the inhibition of hormone secretion and modulation of neurotransmission. The modification of somatostatin to include biotin and specific amino acid substitutions enhances its binding affinity and biological efficacy, making it a valuable compound for research and clinical applications.

Binding Affinity

The biological activity of Bio-SRIF28 is primarily characterized by its binding affinity to somatostatin receptors (SSTRs). Studies have demonstrated that this compound exhibits high affinity for SSTR2, which is crucial for mediating various physiological effects, including the inhibition of growth hormone release and modulation of insulin secretion. The dissociation constant (KD) for Bio-SRIF28 is reported to be approximately 0.25 nM, indicating a strong interaction with its receptor sites .

Bio-SRIF28 functions by binding to SSTRs on target cells, initiating intracellular signaling cascades that lead to the inhibition of hormone release. This action is particularly significant in pancreatic beta-cells, where it can modulate insulin secretion. The effects of Bio-SRIF28 are mediated through Gi proteins, which inhibit adenylate cyclase activity, leading to decreased levels of cyclic AMP (cAMP) and subsequent hormonal release inhibition .

Case Studies

- In Vitro Studies : A study involving GH4C1 pituitary cell membranes demonstrated that unlabeled Bio-SRIF28 competes effectively for binding sites with a Ki value of 337 ± 58 pM against [125I-Tyr11]SRIF . This indicates its potential utility in regulating hormone secretion in pituitary cells.

- Surface-Bound Activity : Research on biotin-streptavidin systems highlighted the importance of surface-bound enzymes in maintaining biological activity. The study showed that the orientation and density of streptavidin on biotinylated surfaces significantly influence enzyme activity, which can be extrapolated to understand how Bio-SRIF28 interacts within complex biological systems .

Comparative Analysis

| Parameter | Bio-SRIF28 | Natural Somatostatin-28 |

|---|---|---|

| Binding Affinity (KD) | 0.25 nM | ~1 nM |

| Receptor Selectivity | High for SSTR2 | Moderate across SSTRs |

| Biological Effects | Inhibits hormone release | Broad physiological effects |

| Modification | Biotinylation + Amino Acid Substitutions | None |

Pharmacological Properties

Research indicates that Bio-SRIF28 not only binds effectively to SSTRs but also exhibits selective pharmacological properties that may enhance its therapeutic potential compared to other somatostatin analogs. For instance, modifications such as D-Trp22 substitution improve stability and receptor selectivity .

Therapeutic Applications

The unique properties of Bio-SRIF28 suggest several therapeutic applications:

- Cancer Treatment : Given its ability to inhibit growth hormone and other hormones involved in tumor growth, Bio-SRIF28 could be developed as a targeted therapy for tumors expressing SSTR2.

- Diabetes Management : By modulating insulin release, this compound may serve as a novel approach in managing diabetes mellitus.

Propiedades

IUPAC Name |

(4R,7S,10S,13S,16S,19S,22R,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyloxyamino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C148H223N43O43S3.C2HF3O2/c1-73(2)57-93(174-121(207)76(5)165-139(225)107-40-28-56-191(107)144(230)100(64-112(154)200)181-135(221)101(67-192)182-133(219)98(62-110(152)198)175-120(206)75(4)164-137(223)103(69-194)189-234-115(204)43-18-17-42-109-118-104(70-235-109)185-148(233)188-118)128(214)166-77(6)143(229)190-55-27-41-108(190)140(226)173-91(39-26-54-160-147(157)158)124(210)172-92(48-49-114(202)203)126(212)169-90(38-25-53-159-146(155)156)123(209)168-87(35-19-22-50-149)122(208)163-74(3)119(205)162-66-113(201)167-105-71-236-237-72-106(145(231)232)184-136(222)102(68-193)183-142(228)117(79(8)196)187-134(220)96(60-82-44-46-84(197)47-45-82)180-141(227)116(78(7)195)186-127(213)89(37-21-24-52-151)170-131(217)97(61-83-65-161-86-34-16-15-33-85(83)86)178-130(216)95(59-81-31-13-10-14-32-81)176-129(215)94(58-80-29-11-9-12-30-80)177-132(218)99(63-111(153)199)179-125(211)88(171-138(105)224)36-20-23-51-150;3-2(4,5)1(6)7/h9-16,29-34,44-47,65,73-79,87-109,116-118,161,189,192-197H,17-28,35-43,48-64,66-72,149-151H2,1-8H3,(H2,152,198)(H2,153,199)(H2,154,200)(H,162,205)(H,163,208)(H,164,223)(H,165,225)(H,166,214)(H,167,201)(H,168,209)(H,169,212)(H,170,217)(H,171,224)(H,172,210)(H,173,226)(H,174,207)(H,175,206)(H,176,215)(H,177,218)(H,178,216)(H,179,211)(H,180,227)(H,181,221)(H,182,219)(H,183,228)(H,184,222)(H,186,213)(H,187,220)(H,202,203)(H,231,232)(H4,155,156,159)(H4,157,158,160)(H2,185,188,233);(H,6,7)/t74-,75-,76-,77-,78+,79+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,116-,117-,118-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBXZQMDMRVJOX-DQFQGUPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCCN)CC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CCCCN)C(C)O)CC7=CC=C(C=C7)O)C(C)O)CO)C(=O)O)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NOC(=O)CCCCC9C1C(CS9)NC(=O)N1.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NOC(=O)CCCC[C@H]8[C@@H]9[C@H](CS8)NC(=O)N9)C(=O)O)CO)[C@@H](C)O)CC1=CC=C(C=C1)O)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C150H224F3N43O45S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3502.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.